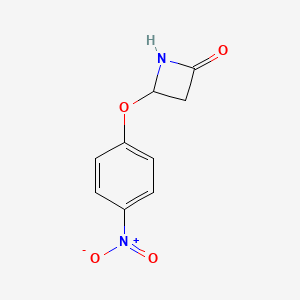

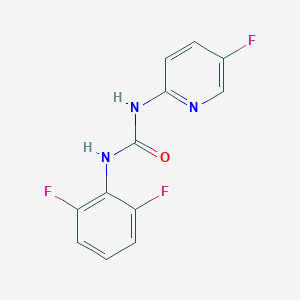

![molecular formula C21H20N6O2S B2971338 2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-苯乙基乙酰胺 CAS No. 941911-90-6](/img/structure/B2971338.png)

2-((3-(3-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .

Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction may involve nucleophilic addition and subsequent cyclization into a 2-thioxopyrimidine moiety .科学研究应用

合成与结构分析

三唑并嘧啶和相关的杂环化合物是通过各种化学反应合成的,通常涉及环化和亲核取代过程。例如,Lashmanova 等人。(2019) 讨论了噻唑并嘧啶重排为三唑并嘧啶,这一过程表明了在这个化学家族中产生复杂结构的多功能合成途径 (Lashmanova 等,2019)。

潜在的抗菌和抗癌应用

具有三唑并嘧啶结构的化合物已被评估其潜在的抗菌和抗癌特性。例如,新的噻吩并吡啶稠合三唑并嘧啶酮对特定的细菌菌株表现出有效的抑制活性,突出了它们作为新型抗菌剂的潜力 (Sanad 等,2021)。此外,噻吩三唑并嘧啶衍生物的合成和评价表明,一些化合物表现出显着的抗肿瘤活性,表明它们在癌症研究中的潜在用途 (Hafez 和 El-Gazzar,2017)。

化学修饰以增强生物活性

三唑并嘧啶骨架的修饰,例如用烷基脲取代乙酰胺基团,已被探索以增强生物活性和降低毒性。王等人。(2015) 合成了一系列具有修饰基团的衍生物,显示出有效的 PI3K 抑制活性并降低了急性口服毒性,突出了化学修饰在优化治疗方案中的重要性 (Wang 等,2015)。

计算研究以了解区域选择性

稠合杂环化合物的区域选择性合成,包括三唑并嘧啶,已得到计算研究的支持。Salem 等人。(2015) 利用从头算量子化学计算来了解环缩合反应的区域选择性,强调了计算化学在指导合成策略中的作用 (Salem 等,2015)。

未来方向

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potential in anti-gastric cancer effects . This suggests that “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” and similar compounds could be further explored for their potential in cancer treatment.

作用机制

Target of Action

The primary target of this compound is the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .

Mode of Action

The compound interacts with its target, USP28, through a terminal free amine group . This interaction is crucial for USP28 inhibition . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s photothermal conversion ability suggests that it may have good bioavailability .

Result of Action

The compound’s interaction with USP28 results in the inhibition of this enzyme . This can lead to the suppression of various malignancies, as USP28 is closely associated with the occurrence and development of various cancers .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photothermal conversion ability suggests that light could potentially influence its action . .

属性

IUPAC Name |

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-29-17-9-5-8-16(12-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDOHAANIUMSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)

![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2971265.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)